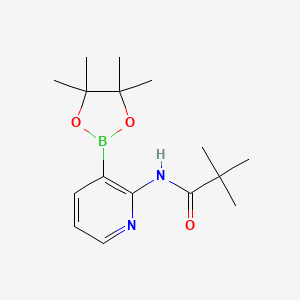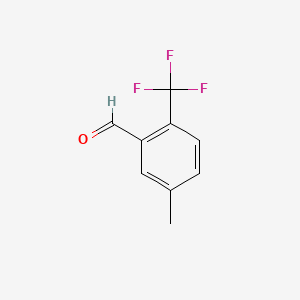
5-Metil-2-(trifluorometil)benzaldehído
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-Methyl-2-(trifluoromethyl)benzaldehyde” is an organic compound with the molecular formula C9H7F3O . It is a derivative of benzaldehyde, with a trifluoromethyl group (-CF3) and a methyl group (-CH3) attached to the benzene ring .
Synthesis Analysis
The synthesis of such compounds often involves the introduction of the formyl group into position “2” of the boronic acids, which causes a significant increase in acidity . The mechanism is based on the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which subsequently makes the nucleophilic substitution by a fluoride possible .Molecular Structure Analysis
The molecular structure of “5-Methyl-2-(trifluoromethyl)benzaldehyde” consists of a benzene ring with a formyl group (-CHO), a trifluoromethyl group (-CF3), and a methyl group (-CH3) attached to it .Chemical Reactions Analysis
In general, benzaldehydes can react with alcohols to form esters in the presence of an acid catalyst . They can also be converted to amides via an aminolysis reaction . In the case of aryl compounds with a fluorine substituent, both mesomeric and inductive effects take place, while the trifluoromethyl group displays only a strong inductive effect .Aplicaciones Científicas De Investigación
Desarrollo farmacéutico
El grupo trifluorometilo en compuestos como 5-Metil-2-(trifluorometil)benzaldehído es significativo en los productos farmacéuticos debido a su capacidad para mejorar la actividad biológica de las moléculas de fármacos. Este compuesto se puede utilizar en la síntesis de varios farmacóforos, que son partes de las moléculas de fármacos que son responsables de su acción biológica .
Química analítica
En química analítica, el this compound se puede utilizar como un estándar o reactivo en varios análisis químicos. Su estructura química distintiva le permite ser un punto de referencia en el análisis espectroscópico y otras técnicas de diagnóstico.
Cada una de estas aplicaciones aprovecha las propiedades químicas únicas de This compound, lo que demuestra su versatilidad e importancia en la investigación científica y las aplicaciones industriales. El grupo trifluorometilo, en particular, es una poderosa entidad que puede alterar significativamente las propiedades físicas y químicas de un compuesto, lo que lleva a una amplia gama de usos en diferentes campos de estudio e industria .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of the compound 5-Methyl-2-(trifluoromethyl)benzaldehyde is believed to be the mitochondrial electron transport at the cytochrome bc (1) complex . This complex plays a crucial role in the electron transport chain, a series of protein complexes that transfer electrons through a membrane within mitochondria to form a gradient of protons that drives the creation of adenosine triphosphate (ATP).
Mode of Action
5-Methyl-2-(trifluoromethyl)benzaldehyde exerts its activity by inhibiting the mitochondrial electron transport at the cytochrome bc (1) complex . This inhibition disrupts the normal balance of the electron transport chain, leading to a decrease in the production of ATP, the main source of energy for cellular reactions.
Result of Action
The result of the action of 5-Methyl-2-(trifluoromethyl)benzaldehyde is a decrease in ATP production due to the inhibition of the cytochrome bc (1) complex
Análisis Bioquímico
Biochemical Properties
5-Methyl-2-(trifluoromethyl)benzaldehyde plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with various biomolecules, including enzymes involved in oxidation-reduction reactions. For instance, it can act as a substrate for aldehyde dehydrogenases, which catalyze the oxidation of aldehydes to carboxylic acids. The trifluoromethyl group in 5-Methyl-2-(trifluoromethyl)benzaldehyde enhances its reactivity, making it a valuable compound in synthetic organic chemistry and biochemical studies .
Cellular Effects
The effects of 5-Methyl-2-(trifluoromethyl)benzaldehyde on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of certain transcription factors, leading to changes in gene expression profiles. Additionally, 5-Methyl-2-(trifluoromethyl)benzaldehyde can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting the overall metabolic flux within cells .
Molecular Mechanism
At the molecular level, 5-Methyl-2-(trifluoromethyl)benzaldehyde exerts its effects through various mechanisms. One of the primary mechanisms involves its interaction with enzyme active sites, where it can act as an inhibitor or activator. For example, the compound can bind to the active site of aldehyde dehydrogenases, inhibiting their activity and leading to the accumulation of aldehydes within cells. Additionally, 5-Methyl-2-(trifluoromethyl)benzaldehyde can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methyl-2-(trifluoromethyl)benzaldehyde can change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or extreme pH conditions. Long-term studies have shown that prolonged exposure to 5-Methyl-2-(trifluoromethyl)benzaldehyde can lead to alterations in cellular function, including changes in cell viability and proliferation rates .
Dosage Effects in Animal Models
The effects of 5-Methyl-2-(trifluoromethyl)benzaldehyde vary with different dosages in animal models. At low doses, the compound may have minimal impact on physiological functions, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of 5-Methyl-2-(trifluoromethyl)benzaldehyde have been associated with toxic effects, including liver damage and oxidative stress. These findings highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
5-Methyl-2-(trifluoromethyl)benzaldehyde is involved in several metabolic pathways, primarily those related to aldehyde metabolism. The compound can be metabolized by aldehyde dehydrogenases to form the corresponding carboxylic acid. Additionally, it can participate in oxidation-reduction reactions, contributing to the overall metabolic flux within cells. The presence of the trifluoromethyl group can influence the reactivity and metabolic fate of the compound .
Transport and Distribution
Within cells and tissues, 5-Methyl-2-(trifluoromethyl)benzaldehyde is transported and distributed through various mechanisms. The compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, its distribution within tissues can be influenced by factors such as lipid solubility and molecular size. These properties determine the localization and accumulation of 5-Methyl-2-(trifluoromethyl)benzaldehyde within different cellular compartments .
Subcellular Localization
The subcellular localization of 5-Methyl-2-(trifluoromethyl)benzaldehyde is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of 5-Methyl-2-(trifluoromethyl)benzaldehyde is essential for elucidating its biochemical and physiological roles .
Propiedades
IUPAC Name |
5-methyl-2-(trifluoromethyl)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O/c1-6-2-3-8(9(10,11)12)7(4-6)5-13/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQHVZWHSXZEQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(F)(F)F)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70590665 |
Source


|
| Record name | 5-Methyl-2-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886502-76-7 |
Source


|
| Record name | 5-Methyl-2-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





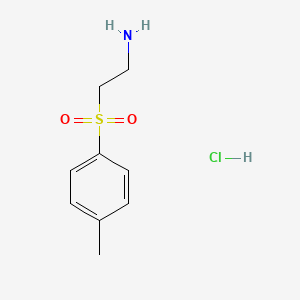
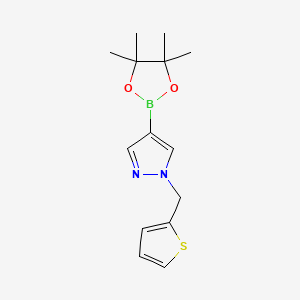
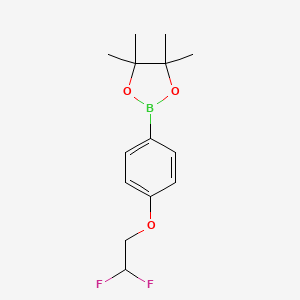
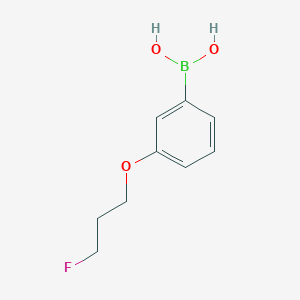

![7-Chloro-1H-imidazo[4,5-C]pyridine](/img/structure/B1318675.png)
![6-Iodo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1318676.png)
